Terbinafine mechanism of action on squalene epoxidase
Terbinafine mechanism of action on squalene epoxidase
An In-Depth Technical Guide to the Mechanism of Action of Terbinafine on Squalene Epoxidase
Introduction: Targeting a Fungal Achilles' Heel
In the landscape of antifungal drug development, the ergosterol biosynthesis pathway represents a cornerstone of therapeutic strategy.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for maintaining the integrity, fluidity, and function of the fungal cell membrane.[2][3] Its exclusive presence in fungi makes the enzymatic machinery responsible for its production an ideal target for selective antifungal agents, minimizing off-target effects in the host.[1]
While many antifungal agents, such as the azoles, target late-stage enzymes in this pathway, the allylamine class of drugs, exemplified by terbinafine, exploits a much earlier checkpoint: the enzyme squalene epoxidase (SE), also known as squalene monooxygenase.[2][4] This FAD-dependent enzyme catalyzes the stereospecific conversion of squalene to 2,3(S)-oxidosqualene, the first oxygenation step in sterol biosynthesis and a critical rate-limiting reaction.[5] Terbinafine's potent and specific inhibition of fungal SE triggers a cascade of events that culminates in fungal cell death, making it a highly effective fungicidal agent against a broad spectrum of pathogenic fungi, particularly dermatophytes.[6][7]
This guide provides a detailed examination of the molecular interactions between terbinafine and squalene epoxidase, the biochemical consequences of this inhibition, and the experimental methodologies used to characterize this mechanism.
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, broadly conserved across fungal species.[1][8] The pathway begins with the mevalonate pathway, which produces the precursor farnesyl diphosphate (FPP). The enzyme Erg9p then catalyzes the condensation of two FPP molecules to form squalene.[1] This is where squalene epoxidase (encoded by the ERG1 gene) performs its crucial function, epoxidizing squalene to 2,3-oxidosqualene, which is then cyclized to form lanosterol, the first sterol intermediate.[4] Subsequent enzymatic modifications lead to the final product, ergosterol.
The central role of this pathway makes it a validated target for antifungal therapy.[9] By disrupting this process, antifungal drugs compromise the structural and functional integrity of the fungal cell membrane.[10]
Caption: The fungal ergosterol biosynthesis pathway, highlighting the inhibition of squalene epoxidase by terbinafine.
Molecular Mechanism of Squalene Epoxidase Inhibition
Terbinafine's efficacy stems from its highly specific and potent inhibition of fungal squalene epoxidase. This interaction is characterized by several key features that distinguish its action on fungal versus mammalian enzymes.
Non-Competitive Inhibition: An Allosteric Approach
A crucial aspect of terbinafine's mechanism is its non-competitive mode of inhibition with respect to the substrate, squalene, in fungal enzymes.[6][11][12] Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[13] This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.[5][13]
Molecular docking and dynamics simulations have provided significant insights into this interaction.[5][14] The lipophilic moiety of terbinafine, particularly its tert-butyl group, inserts itself vertically into a hydrophobic binding pocket within the SE catalytic domain.[5][14] This binding induces conformational changes in the enzyme, which in turn prevent the natural substrate, squalene, from binding effectively to the active site.[5] This allosteric mechanism explains the non-competitive nature of the inhibition. Strong attractive interactions, including hydrogen bonding between the amine nitrogen of terbinafine and the hydroxyl group of Tyr90 in the enzyme, further stabilize this binding.[5]
In stark contrast, the inhibition of mammalian (e.g., rat liver) squalene epoxidase by terbinafine is competitive with squalene, and occurs only at much higher concentrations.[15] This differential mode of inhibition is the foundation of terbinafine's selective toxicity.
Caption: Non-competitive inhibition of squalene epoxidase by terbinafine, leading to dual cellular consequences.
High Selectivity and Potency
The structural differences between fungal and mammalian squalene epoxidase enzymes result in a remarkable selectivity for terbinafine. This is quantitatively demonstrated by the vast difference in their inhibition constants (Ki).
| Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | IC50 (50% Inhibitory Conc.) | Reference(s) |
| Candida albicans SE | Non-competitive | 30 nM | - | [6][15] |
| Trichophyton rubrum SE | Non-competitive | - | 15.8 nM | [11][12] |
| Rat Liver SE | Competitive | 77 µM (77,000 nM) | - | [6][15] |
| Table 1: Comparative kinetics of terbinafine inhibition on fungal vs. mammalian squalene epoxidase (SE). The significantly lower Ki and IC50 values for fungal enzymes highlight the drug's high potency and selectivity. |
This >2500-fold difference in inhibitory concentration ensures that at therapeutic doses, terbinafine effectively shuts down the fungal ergosterol pathway with minimal impact on host cholesterol biosynthesis.[7][15] Furthermore, squalene epoxidase is not a cytochrome P450-type enzyme, which means terbinafine avoids the potential for drug-drug interactions associated with inhibitors of that enzyme class.[6][15]
The Dual Consequences of Inhibition: A Fungicidal Cocktail
The inhibition of squalene epoxidase by terbinafine has a two-pronged effect on the fungal cell, a combination that proves to be lethal.[7][16]
-
Ergosterol Depletion (Fungistatic Effect): The primary and most direct consequence is the halt in ergosterol production.[2][4] Without a sufficient supply of new ergosterol to incorporate into its membranes, the fungus cannot maintain membrane integrity, regulate permeability, or support the function of membrane-bound proteins.[10] This leads to an arrest of cell growth, a fungistatic effect.[7][17]
-
Squalene Accumulation (Fungicidal Effect): Simultaneously, the enzymatic block causes the substrate, squalene, to accumulate to toxic levels within the cell.[2][4] This highly lipophilic molecule is deposited in lipid droplets and also partitions into cellular membranes.[18] The buildup of intracellular squalene is believed to be the primary fungicidal mechanism.[7][15][19] High concentrations of squalene are directly toxic, interfering with membrane function, disrupting the phospholipid bilayer, and impairing cell wall synthesis, ultimately leading to cell lysis and death.
The fungicidal action is closely correlated with the development of these high intracellular squalene concentrations.[6][19] While ergosterol depletion alone can inhibit growth (as seen in Candida albicans), the toxic accumulation of squalene is what makes terbinafine a potent fungicidal agent, particularly against dermatophytes.[6][15]
Mechanisms of Terbinafine Resistance
The emergence of drug resistance is a significant challenge in antifungal therapy. For terbinafine, resistance is primarily associated with specific point mutations in the squalene epoxidase (ERG1 or SQLE) gene.[20][21] These mutations lead to single amino acid substitutions in the enzyme, reducing its affinity for terbinafine without critically compromising its catalytic function.
Studies on clinical isolates of Trichophyton species have identified several key amino acid positions where substitutions confer resistance.[20][22] These "hot spots" are clustered around the putative terbinafine binding pocket.[23][24]
Common Amino Acid Substitutions Conferring Terbinafine Resistance:
-
Leu393 (e.g., L393F, L393S)[23]
Molecular modeling shows that these residues line the hydrophobic pocket where terbinafine binds.[25] A substitution can sterically hinder the drug's entry or disrupt the stabilizing interactions, leading to unstable docking and a significant increase in the minimum inhibitory concentration (MIC) required to affect the fungus.[25] Understanding these mutations is critical for the surveillance of resistance and the development of next-generation SE inhibitors.
Experimental Protocols for Characterizing Terbinafine's Action
Validating and quantifying the inhibition of squalene epoxidase requires robust biochemical assays. The following protocol outlines a standard method for determining the inhibitory activity of compounds like terbinafine on SE from a fungal source.
Protocol: In Vitro Squalene Epoxidase Inhibition Assay
This protocol is designed to measure SE activity by quantifying the conversion of a squalene substrate to 2,3-oxidosqualene in a microsomal fraction isolated from fungal cells.
1. Preparation of Fungal Microsomes (Enzyme Source): a. Culture the fungal species of interest (e.g., Trichophyton rubrum, Saccharomyces cerevisiae) in an appropriate liquid medium to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA). c. Disrupt the cells mechanically (e.g., using glass beads, French press, or enzymatic digestion of the cell wall followed by osmotic lysis). d. Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction. e. Resuspend the microsomal pellet in a storage buffer containing cryoprotectants (e.g., glycerol) and determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.
2. Squalene Epoxidase Activity Assay: a. Reaction Mixture: Prepare a reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4). The assay requires specific cofactors: FAD and a reducing agent, typically NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and G6P dehydrogenase).[12][26] b. Substrate: Use radiolabeled [³H]-squalene or a fluorescent squalene analog. The substrate is typically dissolved in a detergent like Tween 80 to ensure solubility in the aqueous buffer. c. Inhibitor Preparation: Prepare serial dilutions of terbinafine (or test compound) in a suitable solvent (e.g., DMSO). d. Assay Procedure: i. In a microcentrifuge tube, combine the reaction buffer, cofactors, and a specific concentration of terbinafine. Add the microsomal enzyme preparation. ii. Pre-incubate the mixture for 5-10 minutes at the optimal temperature (e.g., 30-37°C) to allow the inhibitor to bind to the enzyme. iii. Initiate the reaction by adding the squalene substrate. iv. Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear. v. Stop the reaction by adding a quench solution (e.g., methanolic KOH).
3. Product Extraction and Quantification: a. Saponify the reaction mixture by heating to hydrolyze lipids. b. Extract the non-saponifiable lipids (containing squalene and 2,3-oxidosqualene) with an organic solvent (e.g., hexane or petroleum ether). c. Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Quantify the amount of product formed. If using a radiolabeled substrate, scrape the corresponding spots from the TLC plate and measure radioactivity via liquid scintillation counting.
4. Data Analysis: a. Calculate the percentage of inhibition for each terbinafine concentration relative to a no-inhibitor control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Experimental workflow for an in vitro squalene epoxidase inhibition assay.
Conclusion
The mechanism of action of terbinafine is a paradigm of targeted drug design. By specifically inhibiting fungal squalene epoxidase in a non-competitive manner, it triggers a dual-action fungicidal effect: growth arrest from ergosterol depletion and cell death from toxic squalene accumulation. Its remarkable selectivity for the fungal enzyme over its mammalian homolog underpins its excellent safety profile.[15] For researchers and drug development professionals, understanding this intricate mechanism at the molecular level—from allosteric binding and conformational changes to the genetic basis of resistance—is essential for optimizing current therapies and designing the next generation of antifungal agents that can overcome emerging resistance challenges.
References
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. [Link]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. PubMed. [Link]
-
Gale, L. R., & Nielsen, J. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]
-
Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Terbinafine? Patsnap Synapse. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Terbinafine? Dr.Oracle. [Link]
-
Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications. [Link]
-
Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. [Link]
-
Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
-
Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. [Link]
-
Dismukes, D. I. (2023). Terbinafine. Oxford Academic. [Link]
-
Creative Biolabs. Ergosterol Biosynthesis. Creative Biolabs. [Link]
-
Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate. [Link]
-
Yamada, T., et al. (2017). Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. Antimicrobial Agents and Chemotherapy. [Link]
-
Das, S., et al. (2024). New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. PubMed. [Link]
-
Puspitasari, F., et al. (2022). Prevalence of Squalene Epoxidase Mutation in Terbinafine Resistance: A Systematic Review. ResearchGate. [Link]
-
Yamada, T., et al. (2017). Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. Scilit. [Link]
-
Brown, A. J., & Sharpe, L. J. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. Nature Communications. [Link]
-
Saunte, D. M., et al. (2019). Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection. Antimicrobial Agents and Chemotherapy. [Link]
-
Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. PubMed. [Link]
-
Brown, A. J., & Sharpe, L. J. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. ResearchGate. [Link]
-
Taylor & Francis Online. Squalene epoxidase – Knowledge and References. Taylor & Francis Online. [Link]
-
Favre, B., et al. (1999). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy. [Link]
-
MedEx. Xfin | 1% | Cream. Square Pharmaceuticals PLC. [Link]
-
ResearchGate. (2021). Binding model of terbinafine to squalene epoxidase. ResearchGate. [Link]
-
Wikipedia. Squalene monooxygenase. Wikipedia. [Link]
-
Favre, B., et al. (1999). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. PubMed Central. [Link]
-
Gnamusch, E., et al. (1992). Effect of squalene on the structure and function of fungal membranes. ResearchGate. [Link]
-
Leber, R., et al. (2003). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. Antimicrobial Agents and Chemotherapy. [Link]
-
STERIS PHARMA. Blog. STERIS PHARMA. [Link]
-
Viera, M., & Aeddula, N. R. (2023). Terbinafine. StatPearls - NCBI Bookshelf. [Link]
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. [Link]
-
Abdelhameed, E. A., et al. (2025). Mechanistic Insights into Polyphenols-mediated Squalene Epoxidase Inhibition: Computational Models and Experimental Validation for Targeting Cholesterol Biosynthesis. ResearchGate. [Link]
-
M'Baya, B., et al. (1989). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. PubMed. [Link]
-
Abdelhameed, E. A., et al. (2025). Mechanistic Insights into Polyphenols-mediated Squalene Epoxidase Inhibition: Computational Models and Experimental Validation for Targeting Cholesterol Biosynthesis. PubMed. [Link]
-
R Discovery. (2025). Terpenoid-Based Inhibition of SQLE: Mechanistic Computational and Experimental Insights into Targeting Cholesterol Biosynthesis. R Discovery. [Link]
-
Barnette, N. K., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. PubMed Central. [Link]
-
Hartmann, M. A., et al. (2000). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. PubMed Central. [Link]
-
Abdel-Azzim, S. A., et al. (2015). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. ResearchGate. [Link]
-
Long, M. T., et al. (1988). Location of squalene accumulation and physiological effects of ergosterol depletion in naftifine-grown yeast. ResearchGate. [Link]
-
Nakashima, Y., et al. (2023). Accumulation of squalene in filamentous fungi Trichoderma virens PS1-7 in the presence of butenafine hydrochloride, squalene epoxidase inhibitor: biosynthesis of 13C-enriched squalene. PubMed. [Link]
-
Sorger, D., et al. (2012). Accumulation of squalene is associated with the clustering of lipid droplets. PubMed. [Link]
-
Wikipedia. Non-competitive inhibition. Wikipedia. [Link]
Sources
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 2. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 3. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. davidmoore.org.uk [davidmoore.org.uk]
- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Accumulation of squalene is associated with the clustering of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
